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molecular formula C10H10O3 B8273938 3-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1-propyne

3-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1-propyne

Cat. No. B8273938
M. Wt: 178.18 g/mol
InChI Key: HXBLAUNKOYPVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1-propyne was prepared according to Method B above from 3-hydroxy-4-methoxybenzaldehyde (0.304 g, 2 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 273 mg, 77%).
Quantity
0.304 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[C:12]([Mg]Cl)#[CH:13]>C1COCC1>[OH:6][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:2]([OH:1])[CH:3]=1)[C:12]#[CH:13]

Inputs

Step One
Name
Quantity
0.304 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C1=CC(=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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